6-Methoxyquinoline-8-carboxylic acid
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Overview
Description
6-Methoxyquinoline-8-carboxylic acid is an organic compound with the molecular formula C11H9NO3. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxyquinoline-8-carboxylic acid typically involves the reaction of 6-methoxyquinoline with suitable carboxylating agents. One common method is the reaction of 6-methoxyquinoline with carbon dioxide in the presence of a strong base such as sodium hydride or potassium tert-butoxide . The reaction is usually carried out under anhydrous conditions and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These could include the use of continuous flow reactors and greener solvents to enhance yield and reduce environmental impact. specific industrial methods are often proprietary and not widely disclosed in the literature .
Chemical Reactions Analysis
Types of Reactions
6-Methoxyquinoline-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a quinoline-8-carboxylic acid derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield quinoline-8-carboxylic acid, while reduction of the carboxylic acid group can produce 6-methoxyquinoline-8-methanol .
Scientific Research Applications
6-Methoxyquinoline-8-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research is ongoing into its potential use as an antimicrobial or anticancer agent.
Industry: It is used in the development of materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 6-Methoxyquinoline-8-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. For example, quinoline derivatives are known to inhibit DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication . This inhibition leads to the stabilization of enzyme-DNA complexes, ultimately causing cell death .
Comparison with Similar Compounds
6-Methoxyquinoline-8-carboxylic acid can be compared with other quinoline derivatives such as:
6-Methoxyquinoline-3-carboxylic acid: Similar in structure but with the carboxylic acid group at the 3-position instead of the 8-position.
Quinoline-8-carboxylic acid: Lacks the methoxy group, which can affect its chemical reactivity and biological activity.
The presence of the methoxy group in this compound can influence its solubility, reactivity, and interaction with biological targets, making it unique compared to its analogs .
Properties
IUPAC Name |
6-methoxyquinoline-8-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-8-5-7-3-2-4-12-10(7)9(6-8)11(13)14/h2-6H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTOKBRQKJFQMIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=CC=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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